molecular formula C15H12N2O2 B12343092 2-(3-methoxyphenyl)-4aH-quinazolin-4-one

2-(3-methoxyphenyl)-4aH-quinazolin-4-one

Cat. No.: B12343092
M. Wt: 252.27 g/mol
InChI Key: VIFDDYSJWJDRPB-UHFFFAOYSA-N
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Description

Quinazolin-4(3H)-one derivatives are nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including analgesic, antioxidant, and anticancer properties . The compound 2-(3-methoxyphenyl)-4aH-quinazolin-4-one features a quinazolinone core substituted at the 2-position with a 3-methoxyphenyl group. This structural motif is critical for modulating biological activity, as electron-donating groups like methoxy enhance binding affinity to target receptors or enzymes .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4aH-quinazolin-4-one

InChI

InChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9,12H,1H3

InChI Key

VIFDDYSJWJDRPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=O)C3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-4aH-quinazolin-4-one typically involves the Niementowski reaction, which is a well-known method for preparing quinazolinone derivatives. This reaction involves the condensation of anthranilic acid derivatives with amides . Various modifications of this reaction have been employed, including the use of formic acid or different amines instead of amides . Additionally, microwave-induced synthesis using formamide has been explored to enhance the efficiency of the reaction .

Industrial Production Methods

Industrial production of 2-(3-methoxyphenyl)-4aH-quinazolin-4-one may involve the use of green chemistry approaches to minimize environmental impact. For example, the utilization of deep eutectic solvents (DES) and microwave-induced synthesis has been reported for the preparation of similar compounds . These methods offer advantages such as reduced reaction times and lower energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-4aH-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl ring .

Comparison with Similar Compounds

Analgesic Activity

  • 2-Phenylquinazolin-4(3H)-one : Exhibited 85% inhibition in acetic acid-induced writhing tests, outperforming aspirin (65%) and indomethacin (75%) .
  • 3a-(4-Chlorophenyl)-dihydroimidazo-quinazolinone: Demonstrated µ-opioid receptor (µOR) docking scores comparable to morphine (-9.2 kcal/mol vs. -9.5 kcal/mol) and favorable blood-brain barrier (BBB) permeation (logBB = 0.45) .
  • Target Compound (2-(3-methoxyphenyl)-4aH-quinazolin-4-one) : While direct data is unavailable, the 3-methoxy group may enhance µOR affinity due to improved hydrophobic interactions, as seen in morphine derivatives .

Antioxidant Activity

  • 2-Pentylquinazolin-4(3H)-one : Showed 78% DPPH radical scavenging at 100 µM, comparable to ascorbic acid .
  • 2-(Chloromethyl)-3-(4-methyl-6-oxo-thioxo)quinazolin-4-one : Achieved IC50 = 12.5 µM in lipid peroxidation assays .

Cytotoxic Activity

  • 2-(3,4,5-Trimethoxyphenyl)quinazolin-4(3H)-one : Displayed IC50 = 8.7 µM against MCF-7 breast cancer cells, attributed to tubulin polymerization inhibition .

Pharmacokinetic and Drug-Likeness Profiles

  • 2-(4-Methoxyphenyl)quinazolin-4(3H)-one : Moderate BBB permeability (logBB = -0.3) due to polar surface area (PSA = 55 Ų) .

Key Research Findings and Implications

Substituent Position Matters : Para-substituted methoxy groups (e.g., 4-methoxy) improve solubility, while meta-substitution (3-methoxy) may optimize receptor binding .

Fused Heterocycles Enhance Potency: The dihydroimidazole-fused quinazolinone in achieved morphine-like analgesia, highlighting the value of structural complexity .

Thiol and Trimethoxy Derivatives : These groups introduce redox activity (antioxidant) and cytotoxicity, respectively, expanding therapeutic applications .

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